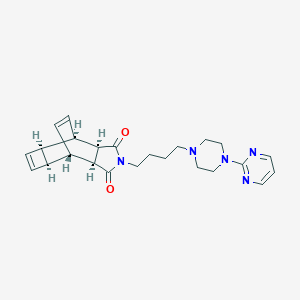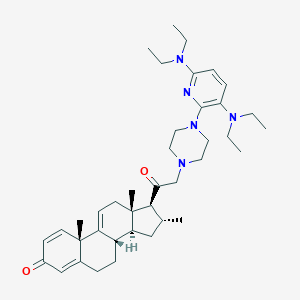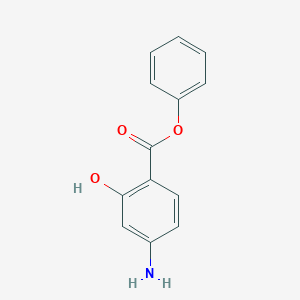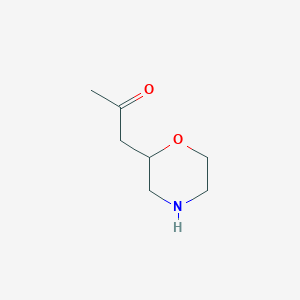
1-Morpholin-2-ylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholin-2-ylpropan-2-one, also known as MOP, is a chemical compound with the molecular formula C7H13NO2. It is a white crystalline substance that is commonly used in scientific research. MOP has been found to have various biochemical and physiological effects, making it a valuable tool for scientists in the field of pharmacology and medicinal chemistry. In
Mecanismo De Acción
The mechanism of action of 1-Morpholin-2-ylpropan-2-one involves the inhibition of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain. This, in turn, leads to various biochemical and physiological effects such as increased mood, improved cognitive function, and reduced anxiety.
Efectos Bioquímicos Y Fisiológicos
1-Morpholin-2-ylpropan-2-one has been found to have various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, leading to improved mood and cognitive function. 1-Morpholin-2-ylpropan-2-one has also been found to reduce anxiety and stress levels, making it a potential treatment for various anxiety disorders. Additionally, 1-Morpholin-2-ylpropan-2-one has been found to have antioxidant properties, which makes it a potential treatment for various oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Morpholin-2-ylpropan-2-one in lab experiments is its potency and selectivity. 1-Morpholin-2-ylpropan-2-one has been found to be a potent inhibitor of monoamine oxidase, making it a valuable tool for studying the role of neurotransmitters in various neurological disorders. Additionally, 1-Morpholin-2-ylpropan-2-one has been found to have a high degree of selectivity, which makes it a valuable tool for studying specific biological processes.
However, there are also some limitations to using 1-Morpholin-2-ylpropan-2-one in lab experiments. One of the main limitations is its potential toxicity. 1-Morpholin-2-ylpropan-2-one has been found to be toxic to some cell lines, which can limit its use in certain experiments. Additionally, the use of 1-Morpholin-2-ylpropan-2-one in animal studies can be challenging due to its rapid metabolism and short half-life.
Direcciones Futuras
There are several future directions for the use of 1-Morpholin-2-ylpropan-2-one in scientific research. One potential direction is the development of 1-Morpholin-2-ylpropan-2-one-based drugs for the treatment of various neurological disorders such as depression and anxiety. Additionally, 1-Morpholin-2-ylpropan-2-one can be used as a tool for studying the role of neurotransmitters in various other physiological processes such as appetite regulation and sleep-wake cycles. Furthermore, the development of more potent and selective inhibitors of monoamine oxidase based on the structure of 1-Morpholin-2-ylpropan-2-one can lead to the development of more effective treatments for various neurological disorders.
Conclusion:
In conclusion, 1-Morpholin-2-ylpropan-2-one is a valuable tool for scientific research due to its potency and selectivity. It has been extensively used in the field of pharmacology for studying the role of neurotransmitters in various neurological disorders. 1-Morpholin-2-ylpropan-2-one has various biochemical and physiological effects, making it a potential treatment for various disorders. However, its potential toxicity and short half-life can limit its use in certain experiments. There are several future directions for the use of 1-Morpholin-2-ylpropan-2-one in scientific research, including the development of 1-Morpholin-2-ylpropan-2-one-based drugs for the treatment of various neurological disorders and the development of more potent and selective inhibitors of monoamine oxidase.
Métodos De Síntesis
1-Morpholin-2-ylpropan-2-one can be synthesized through a simple and efficient process that involves the reaction of morpholine with 2-bromoacetone. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization using a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
1-Morpholin-2-ylpropan-2-one has been extensively used in scientific research as a tool for studying various biological processes. One of the most common applications of 1-Morpholin-2-ylpropan-2-one is in the field of pharmacology, where it is used to study the effects of drugs on the central nervous system. 1-Morpholin-2-ylpropan-2-one has been found to be a potent inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This makes 1-Morpholin-2-ylpropan-2-one a valuable tool for studying the role of these neurotransmitters in various neurological disorders such as depression, anxiety, and Parkinson's disease.
Propiedades
Número CAS |
123420-26-8 |
|---|---|
Nombre del producto |
1-Morpholin-2-ylpropan-2-one |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-morpholin-2-ylpropan-2-one |
InChI |
InChI=1S/C7H13NO2/c1-6(9)4-7-5-8-2-3-10-7/h7-8H,2-5H2,1H3 |
Clave InChI |
NCUZKFFOBOGBMH-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1CNCCO1 |
SMILES canónico |
CC(=O)CC1CNCCO1 |
Sinónimos |
2-Propanone, 1-(2-morpholinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



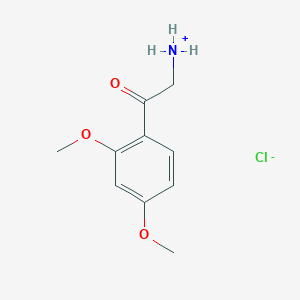
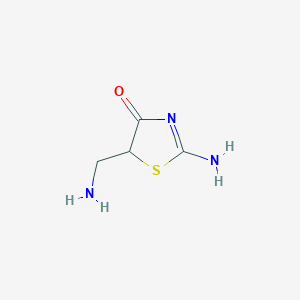
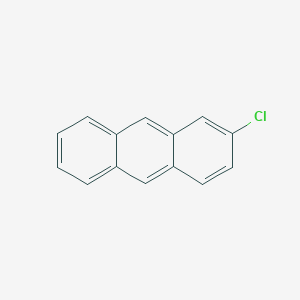
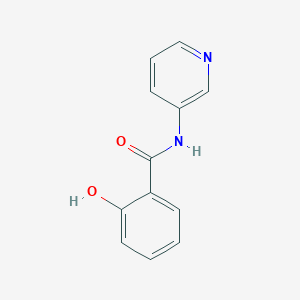
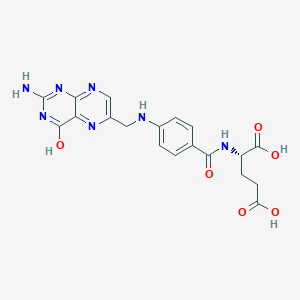
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
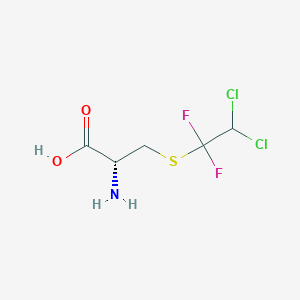
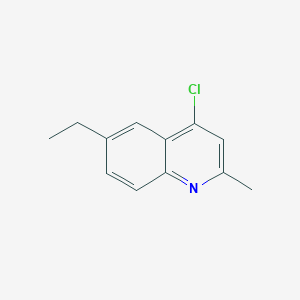
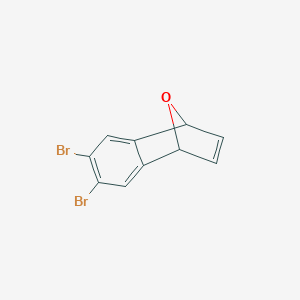
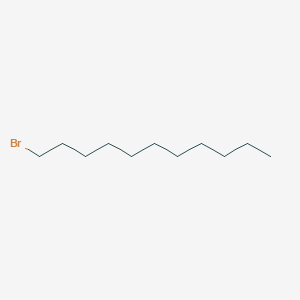
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
